molecular formula C19H30ClNO4 B5478383 Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5478383
M. Wt: 371.9 g/mol
InChI Key: UHWURZSSRPWZAU-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-(2-propoxyphenoxy)ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor binding, leading to its observed biological effects .

Properties

IUPAC Name

ethyl 1-[2-(2-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4.ClH/c1-3-14-23-17-7-5-6-8-18(17)24-15-13-20-11-9-16(10-12-20)19(21)22-4-2;/h5-8,16H,3-4,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWURZSSRPWZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCN2CCC(CC2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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